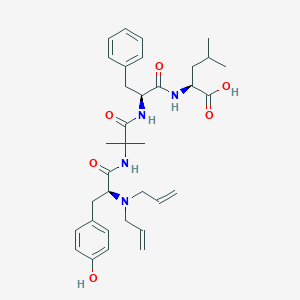

ICI 174864

Description

Properties

CAS No. |

89352-67-0 |

|---|---|

Molecular Formula |

C34H46N4O6 |

Molecular Weight |

606.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1 |

InChI Key |

BGJPRBZZLWCLJW-AWCRTANDSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |

Appearance |

White lyophilised solid |

boiling_point |

892.7ºC at 760 mmHg |

melting_point |

N/A |

Purity |

>98% |

sequence |

YXXFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, X = Aib) |

solubility |

Soluble in DMSO |

storage |

-20°C |

Synonyms |

ICI 174864 ICI-174864 N,N-diallyl-Tyr-Aib-Phe-Leu N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICI 174864

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ICI 174864, a selective δ-opioid receptor antagonist. The document details its binding affinity, functional activity, and effects in preclinical models, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action: Selective δ-Opioid Receptor Antagonism and Inverse Agonism

This compound primarily functions as a highly selective and potent competitive antagonist at the δ-opioid receptor (DOR).[1] Its mechanism involves binding to the receptor and blocking the action of endogenous and exogenous δ-opioid agonists.[1] Furthermore, evidence suggests that this compound can also act as an inverse agonist at the DOR. This means that in systems with constitutive (agonist-independent) receptor activity, this compound can reduce the basal level of signaling, a property not shared by neutral antagonists.

Quantitative Analysis of Receptor Binding and Functional Activity

The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize key binding affinity (IC50) and functional activity (EC50) data.

| Receptor Subtype | Radioligand | Cell Line | IC50 (nM) | Reference |

| δ-Opioid Receptor | [3H]-DPDPE | CHO | 703 | [1] |

| μ-Opioid Receptor | [3H]-DAMGO | CHO | 18900 | [1] |

Table 1: Competitive Binding Affinity of this compound at Opioid Receptors. This table illustrates the concentration of this compound required to inhibit 50% of the binding of selective radioligands to the δ and μ-opioid receptors expressed in Chinese Hamster Ovary (CHO) cells. The significantly higher IC50 value for the μ-opioid receptor highlights the selectivity of this compound for the δ-opioid receptor.

| Assay | Receptor | Cell Line | Parameter | Value (nM) | Reference |

| [35S]GTPγS Binding | Human DOR | CHO | EC50 | 116 |

Table 2: Inverse Agonist Activity of this compound. This table shows the concentration of this compound that produces a half-maximal response in a [35S]GTPγS binding assay, indicating its potency as an inverse agonist at the human δ-opioid receptor (DOR) expressed in CHO cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: δ-Opioid receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing the mechanism of action of this compound.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the δ-opioid receptor.

1. Materials:

-

Cell membranes from CHO cells stably expressing the human δ-opioid receptor.

-

Radioligand: [3H]-DPDPE (a selective δ-opioid agonist).

-

Unlabeled ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend them in assay buffer to a final protein concentration of approximately 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-DPDPE (at a concentration near its Kd), and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled δ-opioid ligand (e.g., 10 µM naltrindole), 50 µL of [3H]-DPDPE, and 100 µL of the membrane suspension.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL of [3H]-DPDPE, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay for Inverse Agonism

This assay measures the ability of this compound to decrease basal G-protein activation, characteristic of an inverse agonist.

1. Materials:

-

Cell membranes from CHO cells expressing the human δ-opioid receptor.

-

[35S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

This compound.

-

96-well filter plates.

-

Liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Basal Activity: 50 µL of assay buffer, 10 µL of GDP (final concentration ~10 µM), 20 µL of [35S]GTPγS (final concentration ~0.1 nM), and 100 µL of membrane suspension.

-

This compound Treatment: 50 µL of varying concentrations of this compound, 10 µL of GDP, 20 µL of [35S]GTPγS, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration and Quantification: Terminate the reaction and quantify the bound [35S]GTPγS as described in the radioligand binding assay protocol.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound. A decrease in basal binding indicates inverse agonist activity. Calculate the EC50 for this inhibition.

In Vivo Model: Uncontrolled Hemorrhagic Shock in Rats

This protocol describes a model to evaluate the therapeutic potential of this compound in a trauma setting.

1. Animals:

-

Male Sprague-Dawley rats (250-300g).

2. Procedure:

-

Anesthesia and Catheterization: Anesthetize the rats (e.g., with isoflurane) and surgically place catheters in the femoral artery and vein for blood pressure monitoring and drug/fluid administration.

-

Induction of Hemorrhagic Shock: Induce uncontrolled hemorrhage, for example, by a standardized tail amputation or liver injury model.

-

Treatment: At a predetermined time point after the induction of shock, administer this compound intravenously at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). A control group should receive a vehicle.

-

Monitoring: Continuously monitor mean arterial blood pressure (MAP) and heart rate.

-

Outcome Measures: The primary outcomes are changes in hemodynamic parameters and survival rates over a defined period (e.g., 8 hours).

-

Data Analysis: Compare the hemodynamic responses and survival curves between the this compound-treated groups and the control group using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis). A dose-dependent increase in mean arterial blood pressure and prolonged survival time would indicate a beneficial effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the δ-opioid receptor system. Its high selectivity as an antagonist, coupled with its inverse agonist properties, allows for precise modulation of δ-opioid receptor signaling. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the δ-opioid receptor.

References

The Role of ICI 174,864 in Elucidating Delta-Opioid Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 174,864 is a potent and highly selective peptide antagonist of the delta (δ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Its utility in research is paramount for dissecting the physiological and pathological roles of the δ-opioid system. This technical guide provides an in-depth overview of ICI 174,864, its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Core Function and Mechanism of Action

ICI 174,864 functions primarily as a competitive antagonist at the δ-opioid receptor. By binding to the receptor, it prevents endogenous ligands, such as enkephalins, and exogenous δ-opioid agonists from activating the receptor and initiating downstream signaling cascades.

Interestingly, some studies have also characterized ICI 174,864 as an inverse agonist.[1] This means that in systems with constitutive (basal) receptor activity, ICI 174,864 can reduce this spontaneous signaling, providing a valuable tool to study the receptor's intrinsic activity.[1]

Quantitative Pharmacological Data

The selectivity and potency of ICI 174,864 are critical for its utility as a research tool. The following table summarizes key quantitative data.

| Parameter | Value | Receptor Type | Species/System | Reference |

| pA2 | 7.9 ± 0.12 | δ-opioid | NG108-15 cells | [2] |

| Ki | 1.1 ± 0.2 nM | δ-opioid | Human (recombinant) | [3] |

| Ki | >1000 nM | µ-opioid | Not Specified | |

| Ki | >1000 nM | κ-opioid | Not Specified |

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

-

Ki: The inhibition constant, representing the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Signaling Pathways Modulated by ICI 174,864

The δ-opioid receptor, a Gi/Go-coupled GPCR, modulates several intracellular signaling pathways upon activation. ICI 174,864, by blocking this activation, prevents these downstream effects.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of ICI 174,864 for the δ-opioid receptor.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., from rat or mouse) or cultured cells expressing the δ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, a fixed concentration of a δ-opioid receptor selective radioligand (e.g., [³H]-DPDPE), and assay buffer.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled δ-opioid agonist (e.g., 10 µM DADLE).

-

Competition: Membranes, radioligand, and increasing concentrations of ICI 174,864.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of ICI 174,864. Determine the IC₅₀ (the concentration of ICI 174,864 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Vas Deferens (MVD) Bioassay

This functional assay assesses the antagonist activity of ICI 174,864 by measuring its ability to reverse the inhibitory effect of a δ-opioid agonist on electrically evoked muscle contractions.

Methodology:

-

Tissue Preparation: Dissect the vasa deferentia from a mouse and mount them in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Stimulation: Stimulate the tissues electrically with platinum electrodes using parameters such as 0.1 Hz, 1 ms pulse width, and supramaximal voltage to elicit twitch contractions.

-

Agonist Concentration-Response Curve: After an equilibration period, add a δ-opioid agonist (e.g., DPDPE) cumulatively to the organ bath to obtain a concentration-response curve for the inhibition of the twitch response.

-

Antagonist Incubation: Wash the tissues and allow them to recover. Then, incubate the tissues with a fixed concentration of ICI 174,864 for a predetermined time (e.g., 20-30 minutes).

-

Second Agonist Curve: In the continued presence of ICI 174,864, generate a second concentration-response curve for the δ-opioid agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of ICI 174,864. A parallel rightward shift in the curve in the presence of ICI 174,864 indicates competitive antagonism. The dose ratio can be calculated and used to determine the pA2 value.

Experimental Workflow for Characterizing δ-Opioid Receptor Function

ICI 174,864 is integral to a multi-step process for investigating the role of δ-opioid receptors in a physiological or behavioral context.

Conclusion

ICI 174,864 remains an indispensable tool in opioid research. Its high selectivity and well-characterized antagonist properties allow for the precise interrogation of δ-opioid receptor function in a wide range of experimental paradigms. From in vitro binding and functional assays to in vivo behavioral studies, ICI 174,864 provides researchers with a reliable means to isolate and understand the contributions of the δ-opioid system to health and disease.

References

The Discovery and Pharmacological Profile of ICI 174864: A Selective δ-Opioid Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 174864, chemically identified as N,N-diallyl-Tyr-Aib-Aib-Phe-Leu, is a potent and highly selective peptide antagonist of the δ-opioid receptor. Since its discovery in 1984, it has served as a critical pharmacological tool for elucidating the physiological and pathological roles of the δ-opioid system. This technical guide provides a comprehensive overview of the discovery, history, and detailed experimental characterization of this compound. It includes a summary of its receptor binding and functional activity, detailed experimental protocols for key assays, and a discussion of its mechanism of action. This document is intended to be a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Discovery and History

This compound was first reported in a seminal 1984 publication in the European Journal of Pharmacology by Cotton and colleagues from Imperial Chemical Industries (ICI)[1][2]. This brief but impactful communication announced the discovery of a highly selective antagonist for the opioid δ-receptor. At the time, the existence of multiple opioid receptor subtypes (μ, δ, and κ) was established, but there was a lack of selective antagonists to probe their individual functions. The development of this compound was a significant advancement, providing researchers with a powerful tool to investigate the specific roles of δ-opioid receptors.

The molecule is a synthetic pentapeptide with the sequence N,N-diallyl-Tyr-Aib-Aib-Phe-Leu[3][4]. The key structural modifications, particularly the N,N-diallyl group on the N-terminal tyrosine residue, were crucial for its antagonist activity and high selectivity for the δ-receptor over the μ- and κ-receptors.

Subsequent studies further characterized the pharmacological properties of this compound. It was shown to be a competitive antagonist in various in vitro and in vivo models[5]. Interestingly, later research revealed that under certain conditions, particularly at higher concentrations, this compound can exhibit partial agonist activity. Furthermore, it has been described as an inverse agonist at the δ-opioid receptor, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist. This dual functionality has made it a fascinating subject for pharmacological research.

Despite its extensive use as a research tool, there is no evidence to suggest that this compound has been investigated in human clinical trials. Its primary contribution remains in the preclinical and basic science arenas, where it has been instrumental in defining the physiological roles of the δ-opioid system, including its involvement in pain modulation, mood, and neuroprotection.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N,N-diallyl-tyrosyl-α-aminoisobutyryl-α-aminoisobutyryl-phenylalanyl-leucine |

| Molecular Formula | C38H53N5O7 |

| Molecular Weight | 691.87 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and water |

Pharmacological Data

The following tables summarize the quantitative data for this compound from various in vitro assays.

Receptor Binding Affinity

| Receptor Subtype | Radioligand | Preparation | Ki (nM) |

| δ-Opioid | [3H]-DPDPE | Cloned human δ-opioid receptor in CHO cells | Data not available in a specific numerical format from the provided search results, but it is consistently reported as being highly selective for this receptor. |

| μ-Opioid | [3H]-DAMGO | Cloned human μ-opioid receptor in CHO cells | Significantly higher than for the δ-receptor, indicating low affinity. |

| κ-Opioid | Not specified | Not specified | Significantly higher than for the δ-receptor, indicating low affinity. |

Note: While the high selectivity of this compound for the δ-opioid receptor is widely cited, specific Ki values from the original studies were not available in the search results. The table illustrates the expected relative affinities.

In Vitro Functional Activity

| Assay | Tissue/Cell Preparation | Agonist | Ke (nM) |

| Mouse Vas Deferens | Isolated mouse vas deferens | [Leu]enkephalin | 22 |

| GTPγS Binding | Membranes from cells expressing δ-opioid receptors | Various δ-agonists | Data not available in a specific numerical format. |

Ke represents the equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard and widely accepted procedures in the field of opioid pharmacology.

Radioligand Binding Assay for δ-Opioid Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the δ-opioid receptor.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) stably expressing the human δ-opioid receptor.

-

Radioligand: [3H]-DPDPE ([D-Pen2, D-Pen5]enkephalin), a selective δ-opioid receptor agonist.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled δ-opioid ligand (e.g., 10 µM naltrindole).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold binding buffer to a final protein concentration of approximately 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

100 µL of membrane suspension.

-

50 µL of varying concentrations of this compound (typically from 10-10 to 10-5 M).

-

50 µL of [3H]-DPDPE at a final concentration close to its Kd value (e.g., 1-2 nM).

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of the non-specific binding control.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Harvesting: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Functional Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

Materials:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

[35S]GTPγS: A non-hydrolyzable GTP analog.

-

GDP: Guanosine 5'-diphosphate.

-

Agonist: A selective δ-opioid receptor agonist (e.g., SNC80).

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled GTPγS (10 µM).

Procedure:

-

Membrane Preparation: Prepare membranes as previously described.

-

Assay Setup: In a 96-well plate, add the following:

-

50 µL of membrane suspension (10-20 µg of protein).

-

25 µL of assay buffer containing GDP (final concentration 10 µM).

-

25 µL of the δ-agonist at a concentration that produces a submaximal response (e.g., its EC80).

-

25 µL of varying concentrations of this compound.

-

For basal binding, add buffer instead of agonist and antagonist.

-

For agonist-stimulated binding, add buffer instead of the antagonist.

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash as described for the binding assay.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis:

-

Plot the [35S]GTPγS binding against the logarithm of the this compound concentration.

-

Determine the IC50 for the inhibition of agonist-stimulated [35S]GTPγS binding.

-

The antagonist equilibrium dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonism.

-

Mouse Vas Deferens (MVD) Bioassay

This classic organ bath assay assesses the functional antagonist activity of this compound in a native tissue preparation.

Materials:

-

Tissue: Vasa deferentia isolated from male mice.

-

Organ Bath: A temperature-controlled (37°C) chamber with a continuous supply of carbogen (95% O2 / 5% CO2).

-

Physiological Salt Solution: Krebs-Henseleit solution.

-

Isotonic Transducer and Recording System: To measure muscle contractions.

-

Agonist: A δ-opioid receptor agonist (e.g., [Leu]enkephalin).

-

Test Compound: this compound.

Procedure:

-

Tissue Preparation: Dissect the vasa deferentia from mice and mount them in the organ bath under a resting tension of approximately 0.5 g.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

-

Stimulation: Induce twitch contractions of the vas deferens by electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration).

-

Agonist Dose-Response: Once stable twitch responses are obtained, construct a cumulative concentration-response curve for the δ-agonist by adding increasing concentrations to the organ bath and measuring the inhibition of the twitch height.

-

Antagonist Incubation: Wash the tissue to remove the agonist and allow the twitch response to recover. Then, incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes).

-

Second Agonist Dose-Response: In the continued presence of this compound, construct a second cumulative concentration-response curve for the δ-agonist.

-

Data Analysis:

-

Compare the agonist dose-response curves in the absence and presence of this compound.

-

A competitive antagonist will cause a parallel rightward shift of the dose-response curve without affecting the maximal response.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) can be calculated.

-

The equilibrium dissociation constant (Ke) of the antagonist can be determined from the Schild plot.

-

Signaling Pathways and Experimental Workflows

δ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein-dependent signaling pathway of the δ-opioid receptor and the antagonistic action of this compound.

Caption: δ-Opioid receptor signaling and antagonism by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Mouse Vas Deferens Bioassay

This diagram illustrates the workflow for assessing antagonist activity in an isolated tissue preparation.

Caption: Workflow for the mouse vas deferens bioassay.

Conclusion

This compound has been an indispensable tool in opioid research for several decades. Its high selectivity for the δ-opioid receptor has allowed for the precise dissection of the physiological functions of this receptor subtype. This technical guide has provided a detailed overview of its discovery, pharmacological properties, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating a deeper understanding of this important pharmacological agent and its application in the study of the opioid system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICI 174,864 | δ Opioid Receptors | Tocris Bioscience [tocris.com]

- 4. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. δ opioid receptor antagonist, ICI 174,864, is suitable for the early treatment of uncontrolled hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ICI 174864: A Selective δ-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of ICI 174864, a potent and selective antagonist of the δ-opioid receptor (DOR). This document includes detailed experimental protocols and visual representations of its mechanism of action to support research and development efforts in the field of opioid pharmacology.

Chemical Structure and Properties

This compound is a synthetic peptide derivative that has been instrumental in the characterization of the δ-opioid receptor and the elucidation of its physiological roles.

Chemical Structure:

-

IUPAC Name: N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

-

Molecular Formula: C₃₈H₅₃N₅O₇

-

Molecular Weight: 691.87 g/mol

-

SMILES: CC(C)C--INVALID-LINK--NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)--INVALID-LINK--cc1)N(CC=C)CC=C">C@HC(O)=O

-

CAS Number: 89352-67-0

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 691.87 g/mol | |

| Molecular Formula | C₃₈H₅₃N₅O₇ | |

| Appearance | White lyophilized solid | |

| Solubility | Soluble in DMSO (up to 69.19 mg/mL) and water (up to 1 mg/mL) | |

| Storage | Store at -20°C |

Pharmacological Properties

This compound is a highly selective antagonist for the δ-opioid receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies. At high concentrations, it has been observed to exhibit partial agonist activity. Furthermore, under conditions of chronic agonist exposure, it can act as an inverse agonist.

Receptor Binding Affinity:

The binding affinity of this compound for opioid receptors has been determined using competitive radioligand binding assays. Table 2 summarizes the equilibrium dissociation constants (Kᵢ) of this compound at the δ, µ, and κ opioid receptors.

| Receptor | Kᵢ (nM) | Radioligand | Reference |

| δ-opioid (DOR) | 1.1 ± 0.2 | [³H]diprenorphine | |

| µ-opioid (MOR) | >10,000 | [³H]diprenorphine | |

| κ-opioid (KOR) | >10,000 | [³H]diprenorphine |

Functional Activity:

This compound functions as a competitive antagonist, blocking the effects of δ-opioid receptor agonists. Its antagonistic potency is quantified by the equilibrium constant (Kₑ).

| Assay | Kₑ (nM) | Agonist | Reference |

| [³⁵S]GTPγS Binding | 2.3 ± 0.5 | DPDPE |

Signaling Pathways

The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Antagonism of this receptor by this compound blocks the downstream signaling cascades typically initiated by endogenous or exogenous agonists.

Primary Signaling Pathway:

The canonical signaling pathway inhibited by this compound is depicted below.

Caption: δ-Opioid receptor signaling pathway antagonized by this compound.

Downstream Effects:

Beyond the inhibition of adenylyl cyclase, the antagonism of DOR by this compound can also prevent the modulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Competitive Radioligand Binding Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture cells stably expressing the human δ-opioid receptor (e.g., CHO-DOR cells).

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., 0.5 nM [³H]DPDPE).

-

A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Cell membranes (approximately 20-40 µg of protein).

-

-

Define non-specific binding using a high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone).

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

-

Filtration and Measurement:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Detailed Protocol: cAMP Functional Assay

-

Cell Culture and Plating:

-

Culture CHO-DOR cells in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with varying concentrations of this compound for 15-20 minutes.

-

Stimulate the cells with a fixed concentration of a δ-opioid receptor agonist (e.g., 100 nM DPDPE) in the presence of a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and forskolin (to stimulate adenylyl cyclase and create a measurable inhibition window) for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Measure the intracellular cAMP levels.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for the inhibition of the agonist-induced decrease in cAMP.

-

This data will demonstrate the antagonistic effect of this compound on the functional response of the δ-opioid receptor.

-

In Vivo Protocol Example: Uncontrolled Hemorrhagic Shock in Rats

This protocol is based on a study demonstrating the therapeutic potential of this compound.

-

Animal Model:

-

Use adult male Sprague-Dawley rats.

-

Anesthetize the animals and cannulate the femoral artery and vein for blood pressure monitoring and drug/fluid administration.

-

Induce uncontrolled hemorrhagic shock by transecting the tail artery.

-

-

Treatment:

-

Administer this compound intravenously at various dosages (e.g., 0.1, 0.3, 1.0, 3.0, 5.0 mg/kg).

-

In some groups, co-administer a small volume of lactated Ringer's solution.

-

-

Monitoring and Outcome Measures:

-

Continuously monitor mean arterial pressure (MAP).

-

Observe survival time and calculate survival rates at different time points (e.g., 2 hours, 8 hours).

-

Measure blood gas parameters and lactate levels to assess tissue perfusion and metabolic status.

-

-

Data Analysis:

-

Compare the hemodynamic parameters and survival rates between the different treatment groups and a control group receiving only vehicle or fluid resuscitation.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the effects of this compound.

-

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of the δ-opioid receptor system. Its high selectivity allows for the precise dissection of DOR-mediated effects both in vitro and in vivo. This guide provides essential technical information and detailed protocols to facilitate further research into the therapeutic potential of modulating the δ-opioid receptor in various pathological conditions.

An In-Depth Technical Guide to the Delta-Opioid Receptor Selectivity of ICI 174864

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 174864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu) is a potent and highly selective peptide antagonist for the delta-opioid receptor (DOR)[1]. It has been a critical pharmacological tool for elucidating the physiological and pathological roles of the delta-opioid system. Notably, beyond its antagonist properties, this compound has also been characterized as an inverse agonist at the delta-opioid receptor, meaning it can inhibit the receptor's basal, constitutive activity[2][3][4]. This technical guide provides a comprehensive overview of the delta-opioid receptor selectivity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation

The selectivity of this compound for the delta-opioid receptor over the mu- and kappa-opioid receptors is a key feature of its pharmacological profile. The following tables summarize the quantitative data from binding and functional assays.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Delta (δ) | [³H]diprenorphine | HEK293 cell membranes | 1.3 ± 0.2 | |

| Mu (μ) | [³H]diprenorphine | HEK293 cell membranes | 280 ± 30 | |

| Kappa (κ) | [³H]diprenorphine | HEK293 cell membranes | 430 ± 50 | |

| Mu (μ) | [³H]-DAMGO | CHO cells | 18900 |

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

| Receptor Subtype | Assay | Cell Line | Parameter | Value (nM) | Activity | Reference |

| Human Delta (δ) | [³⁵S]GTPγS Binding | CHO cells | EC₅₀ | 116 | Inverse Agonist |

EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. For an inverse agonist, it represents the concentration required to produce 50% of the maximal inhibition of basal receptor activity.

Table 3: Selectivity Ratios of this compound

| Comparison | Selectivity Ratio (Kᵢ) |

| Mu (μ) / Delta (δ) | ~215-fold |

| Kappa (κ) / Delta (δ) | ~331-fold |

Selectivity ratios are calculated from the Kᵢ values in Table 1 (280/1.3 for μ/δ and 430/1.3 for κ/δ).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to be representative and may require optimization for specific laboratory conditions.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

- Receptor Source: Cell membranes from HEK293 cells stably expressing the human delta-, mu-, or kappa-opioid receptor.

- Radioligand: [³H]diprenorphine (a non-selective opioid antagonist).

- Test Compound: this compound.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Non-specific Binding Control: A high concentration of a non-labeled opioid ligand (e.g., 10 µM naloxone).

- Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

- Scintillation vials and scintillation cocktail.

2. Procedure:

- Prepare serial dilutions of this compound in assay buffer.

- In a 96-well plate, add in triplicate:

- Receptor membranes (typically 10-20 µg of protein).

- A fixed concentration of [³H]diprenorphine (e.g., 0.5 nM).

- Varying concentrations of this compound.

- For non-specific binding wells, add 10 µM naloxone instead of this compound.

- Incubate at 25°C for 60 minutes.

- Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

- Wash the filters three times with ice-cold wash buffer.

- Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G proteins by a GPCR agonist or the inhibition of basal G protein activity by an inverse agonist.

1. Materials:

- Receptor Source: Cell membranes from CHO cells stably expressing the human delta-opioid receptor.

- Radioligand: [³⁵S]GTPγS.

- Test Compound: this compound.

- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

- GDP: Guanosine 5'-diphosphate.

- Non-specific Binding Control: Unlabeled GTPγS (10 µM).

2. Procedure:

- Prepare serial dilutions of this compound in assay buffer.

- In a 96-well plate, add in order:

- Receptor membranes (10-20 µg protein).

- GDP to a final concentration of 10-100 µM.

- Varying concentrations of this compound.

- Pre-incubate at 30°C for 15 minutes.

- Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

- Incubate at 30°C for 60 minutes with gentle shaking.

- Terminate the assay by rapid filtration through a 96-well filter plate.

- Wash the filters three times with ice-cold assay buffer.

- Dry the filter plate and add scintillation cocktail to each well.

- Measure radioactivity using a plate scintillation counter.

3. Data Analysis:

- Subtract non-specific binding from all other values to obtain specific binding.

- Plot the specific binding (as a percentage of basal activity) against the logarithm of the this compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for inverse agonism.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a downstream effector of Gᵢ/G₀-coupled receptors like the delta-opioid receptor.

1. Materials:

- Cell Line: HEK293 cells stably expressing the human delta-opioid receptor.

- Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

- Test Compound: this compound.

- cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or BRET-based).

- Cell Culture Medium.

- Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.

2. Procedure:

- Plate the cells in a 96-well plate and allow them to adhere.

- Pre-treat the cells with varying concentrations of this compound in the presence of a PDE inhibitor for a specified time.

- Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM).

- Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

- Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

3. Data Analysis:

- Plot the cAMP concentration against the logarithm of the this compound concentration.

- Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Mandatory Visualization

Delta-Opioid Receptor Signaling Pathway

Caption: Inverse agonism of this compound at the delta-opioid receptor.

Experimental Workflow: Radioligand Competitive Binding Assay

Caption: Workflow for a radioligand competitive binding assay.

Logical Relationship: Determining Selectivity

Caption: Logical process for determining receptor selectivity.

References

- 1. This compound: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist-, antagonist-, and inverse agonist-regulated trafficking of the delta-opioid receptor correlates with, but does not require, G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. δ Opioid Receptor Inverse Agonists and their In Vivo Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Constitutive activity of the δ-opioid receptor expressed in C6 glioma cells: identification of non-peptide δ-inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Partial Agonist Activity of ICI 174864 at High Concentrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 174864 is a highly selective peptide antagonist for the delta-opioid receptor (δ-OR). While primarily characterized by its antagonistic properties at lower concentrations, compelling evidence demonstrates that at higher concentrations, this compound exhibits partial agonist activity. This dual pharmacological profile makes it a subject of significant interest for researchers investigating the nuanced signaling mechanisms of the delta-opioid receptor system. This technical guide provides a comprehensive overview of the partial agonist activity of this compound, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Quantitative Data Summary

The partial agonist activity of this compound at the delta-opioid receptor has been quantified in functional assays. A key study by Cohen et al. (1986) provides valuable insight into its efficacy and potency.

| Ligand | Assay | Tissue/Cell Line | Parameter | Value | Reference |

| This compound | Mouse Vas Deferens | Mouse | ED50 | 90 µM | [1] |

| This compound | [35S]GTPγS Binding | CHO cells expressing human DOR | IC50 (Inverse Agonism) | 18900 nM | [2] |

Note: The ED50 value represents the concentration at which this compound produces 50% of its maximal response in the mouse vas deferens assay, a functional measure of delta-opioid receptor agonism. The IC50 value for inverse agonism in the [35S]GTPγS binding assay indicates its ability to reduce basal G protein activation. Further studies are required to determine the maximal effect (Emax) of its partial agonism relative to a full delta-opioid receptor agonist.

Signaling Pathway

The delta-opioid receptor is a class A G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[3] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including ion channels.

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental Protocols

Characterizing the partial agonist activity of this compound involves functional assays that measure receptor-mediated signaling. The following are detailed protocols for two key experimental approaches.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins upon receptor stimulation. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified.[4][5]

Materials:

-

Membranes from cells expressing the delta-opioid receptor (e.g., CHO-DOR)

-

[35S]GTPγS (specific activity >1000 Ci/mmol)

-

GTPγS (unlabeled)

-

GDP

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

-

Scintillation cocktail

-

96-well filter plates (e.g., GF/B)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

-

25 µL of varying concentrations of this compound (typically from 1 nM to 100 µM). Include a vehicle control and a full agonist control (e.g., DPDPE).

-

50 µL of membrane suspension (typically 10-20 µg of protein per well).

-

50 µL of GDP (final concentration 10-100 µM).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding against the log concentration of this compound to generate a concentration-response curve. Determine the EC50 and Emax values from the curve.

Caption: [35S]GTPγS Binding Assay Workflow.

Mouse Vas Deferens Bioassay

This is a classic functional bioassay for opioid receptor activity. Agonists inhibit the electrically-induced contractions of the mouse vas deferens, a tissue rich in delta-opioid receptors.

Materials:

-

Male mice

-

Organ bath (10 ml capacity)

-

Krebs solution (in mM: NaCl 118, KCl 4.75, CaCl2 2.54, KHPO4 0.93, NaHCO3 25, glucose 11), gassed with 95% O2 and 5% CO2

-

Electrical stimulator

-

Isotonic transducer and recording system

-

This compound

Procedure:

-

Tissue Preparation: Euthanize a mouse and dissect the vasa deferentia. Mount each vas deferens in an organ bath containing Krebs solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate for at least 30 minutes under a resting tension of 0.5 g.

-

Stimulation: Stimulate the tissues electrically with single pulses of 1 ms duration at a frequency of 0.1 Hz, using a voltage that produces submaximal contractions.

-

Drug Addition: Once a stable baseline of contractions is achieved, add increasing concentrations of this compound cumulatively to the organ bath. Allow each concentration to act for a set period (e.g., 15 minutes) until a stable response is observed.

-

Recording: Record the inhibition of the twitch response at each concentration of this compound.

-

Data Analysis: Express the inhibition of contraction as a percentage of the maximal inhibition produced by a full agonist. Plot the percentage inhibition against the log concentration of this compound to generate a concentration-response curve and determine the ED50 value.

Caption: Mouse Vas Deferens Bioassay Workflow.

Conclusion

This compound displays a complex pharmacological profile at the delta-opioid receptor, acting as a potent antagonist at low concentrations and a partial agonist at high concentrations. This guide provides a foundational understanding of its partial agonist properties, supported by quantitative data and detailed experimental protocols. Further investigation into the Emax of its partial agonism and the precise molecular determinants of its switch in activity will continue to be a valuable area of research in opioid pharmacology.

References

- 1. ICI 174,864 | δ Opioid Receptors | Tocris Bioscience [tocris.com]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ICI 174864 (CAS Number: 89352-67-0): A Selective δ-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 174864 is a potent and highly selective antagonist of the delta (δ)-opioid receptor, playing a crucial role in the pharmacological exploration of the opioid system. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed summaries of key experimental findings. Quantitative data from binding and functional assays are presented in structured tables for clarity. Furthermore, this document outlines detailed experimental protocols for relevant in vitro and in vivo studies and includes visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its biological functions and applications in research.

Chemical and Physical Properties

This compound is a synthetic peptide analog of enkephalin. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 89352-67-0 | [1] |

| Molecular Formula | C₃₈H₅₃N₅O₇ | [1] |

| Molecular Weight | 691.87 g/mol | [1] |

| Appearance | White lyophilized solid | General knowledge |

| Solubility | Soluble in DMSO (up to 69.19 mg/ml) and water (up to 1 mg/ml) | [1] |

| Storage | Desiccate at -20°C | [1] |

Pharmacology and Mechanism of Action

This compound primarily functions as a competitive antagonist at the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. These receptors are primarily coupled to inhibitory G-proteins (Gαi/o). By binding to the δ-opioid receptor, this compound blocks the binding of endogenous and exogenous δ-opioid agonists, thereby inhibiting their downstream signaling effects.

At higher concentrations, this compound has been observed to exhibit partial agonist activity. Some studies also suggest it can act as an inverse agonist, reducing the basal activity of constitutively active δ-opioid receptors.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for the different opioid receptor subtypes. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference(s) |

| δ-Opioid | [³H]DPDPE | Monkey brain membranes | 1.4 | |

| μ-Opioid | [³H]DAMGO | Monkey brain membranes | >1000 | |

| κ-Opioid | [³H]U69593 | Monkey brain membranes | >1000 |

DPDPE: [D-Pen²,D-Pen⁵]enkephalin; DAMGO: [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin; U69593: a selective κ-opioid agonist.

Functional Activity

Functional assays, such as GTPγS binding and cAMP inhibition assays, are used to characterize the efficacy of a ligand at a receptor. As an antagonist, this compound is expected to have a high IC50 value (concentration required to inhibit 50% of the agonist response) in these assays when co-administered with an agonist.

Quantitative data for IC50/EC50 values from functional assays with this compound are not consistently reported in publicly available literature abstracts. Access to full-text articles is required for this specific data.

Signaling Pathways

The δ-opioid receptor, upon activation by an agonist, initiates a signaling cascade through its associated Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also modulate other effectors, such as ion channels. As an antagonist, this compound blocks these agonist-induced signaling events.

Caption: Simplified signaling pathway of the δ-opioid receptor.

Key Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of this compound for the δ-opioid receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing δ-opioid receptors in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled δ-opioid agonist (e.g., [³H]DPDPE) and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled agonist).

-

Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

Caption: Workflow for a GTPγS binding assay.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Incubation: Incubate the membranes with a fixed concentration of a δ-opioid agonist, varying concentrations of this compound, an excess of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Filtration and Quantification: Similar to the radioligand binding assay, separate and quantify the bound [³⁵S]GTPγS.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50).

cAMP Inhibition Assay

This assay measures the downstream effect of Gαi/o protein activation on adenylyl cyclase activity.

Caption: Workflow for a cAMP inhibition assay.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the δ-opioid receptor.

-

Cell Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation). Then, treat the cells with a fixed concentration of a δ-opioid agonist, varying concentrations of this compound, and an adenylyl cyclase stimulator like forskolin.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Determine the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production (IC50).

In Vivo Studies

Uncontrolled Hemorrhagic Shock in Rats

This compound has been investigated for its potential therapeutic effects in a rat model of uncontrolled hemorrhagic shock.

Experimental Design:

-

Animal Model: Anesthetized rats subjected to uncontrolled hemorrhage, often induced by tail amputation or controlled blood withdrawal to a target mean arterial pressure.

-

Treatment: Intravenous infusion of this compound at various dosages (e.g., 0.1-5 mg/kg), with or without fluid resuscitation (e.g., lactated Ringer's solution).

-

Parameters Measured: Mean arterial blood pressure, survival time and rate, hemodynamic parameters, oxygen delivery, and tissue perfusion.

Key Findings:

-

This compound, particularly at a dose of 3 mg/kg, with or without a small volume of lactated Ringer's solution, significantly improved hemodynamic parameters and survival rates in rats with uncontrolled hemorrhagic shock.

Caption: Experimental workflow for the hemorrhagic shock model.

Active Avoidance Conditioning in Mice

The role of δ-opioid receptors in learning and memory has been studied using active avoidance paradigms with this compound.

Experimental Design:

-

Animal Model: Mice are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to another compartment upon presentation of a conditioned stimulus (e.g., light or tone).

-

Treatment: Administration of a δ-opioid agonist (e.g., [Leu]enkephalin) to impair learning, and co-administration of this compound to assess its ability to reverse this impairment.

-

Parameters Measured: Number of successful avoidances, latency to escape the shock.

Key Findings:

-

This compound has been shown to reverse the learning impairment produced by δ-opioid agonists in this model, suggesting a role for δ-opioid receptors in modulating learning and memory processes.

Caption: Experimental workflow for active avoidance conditioning.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of the δ-opioid receptor system. Its high selectivity makes it instrumental in differentiating the roles of δ-opioid receptors from those of μ- and κ-opioid receptors in a variety of physiological and pathological processes. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, serves as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience. Further exploration of its partial agonist and inverse agonist properties may reveal additional complexities in δ-opioid receptor pharmacology and open new avenues for therapeutic intervention.

References

Technical Guide to ICI 174864: A Selective δ-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ICI 174864, a potent and selective δ-opioid receptor (DOR) antagonist. It includes detailed purchasing information, physicochemical properties, mechanism of action, experimental protocols, and key signaling pathways.

Purchasing and Supplier Information

This compound is available from several reputable suppliers for research purposes. It is crucial to note that this compound is intended for laboratory research use only and not for human or veterinary use.[1]

| Supplier | Catalog Number (Example) | Purity | Available Sizes |

| MedchemExpress | HY-101230 | 99.97% | 1 mg, 5 mg, 10 mg |

| Tocris Bioscience | 0820 | ≥95% (HPLC) | 1 mg, 5 mg |

| APExBIO | B5571 | >98% | 1 mg, 5 mg |

| TargetMol (via BIOZOL) | TGM-TP2013 | Not specified | 1 mg |

Physicochemical and Technical Data

A summary of the key technical specifications for this compound is provided below.

| Property | Value | Reference |

| Molecular Weight | 691.87 g/mol | [2] |

| Molecular Formula | C₃₈H₅₃N₅O₇ | [2] |

| CAS Number | 89352-67-0 | [2] |

| Purity | ≥95% to 99.97% (supplier dependent) | [3] |

| Appearance | White lyophilized solid | |

| Solubility | Soluble in DMSO (to 69.19 mg/ml) and water (to 1 mg/ml) | |

| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. |

Mechanism of Action

This compound is a highly selective and potent competitive antagonist of the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR). The DOR is endogenously activated by enkephalins. Like other opioid receptors, DORs are coupled to inhibitory G-proteins (Gαi/o).

Upon agonist binding, the DOR promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effector systems. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

This compound competitively binds to the DOR, preventing the binding of endogenous or exogenous agonists and thereby inhibiting this signaling cascade. Interestingly, some studies have shown that at high concentrations, this compound can exhibit partial agonist activity. Furthermore, it has been reported to act as an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist.

Key Binding Affinity Data:

| Receptor | Radioligand | Cell Line | IC₅₀ |

| δ-Opioid Receptor | [³H]-DPDPE | CHO | Not specified (High affinity) |

| μ-Opioid Receptor | [³H]-DAMGO | CHO | 703 nM |

Data from MedchemExpress binding affinity assays.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro: GTPγS Binding Assay

This functional assay measures the activation of G-proteins following GPCR stimulation and can be used to characterize agonists, antagonists, and inverse agonists.

Objective: To determine the effect of this compound on agonist-induced G-protein activation at the δ-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the δ-opioid receptor (e.g., CHO-DOR or NG108-15 cells).

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

A δ-opioid receptor agonist (e.g., DPDPE).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Reaction Setup: In a microplate, combine the cell membranes, GDP (to ensure binding is agonist-dependent), and [³⁵S]GTPγS.

-

Antagonist Incubation: Add varying concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for antagonist binding.

-

Agonist Stimulation: Add a fixed concentration of a DOR agonist (e.g., DPDPE) to stimulate G-protein activation.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding to activated Gα subunits.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to determine its inhibitory potency (IC₅₀).

In Vitro: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase, a key downstream effector of DOR activation.

Objective: To assess the ability of this compound to block agonist-mediated inhibition of cAMP production.

Materials:

-

HEK293 cells stably expressing the δ-opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

A δ-opioid receptor agonist (e.g., SNC80).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Plate DOR-expressing HEK293 cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulation: Add a mixture of a DOR agonist and forskolin. Forskolin will stimulate cAMP production, while the agonist will inhibit it via DOR activation.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is a measure of its antagonist activity. Calculate the IC₅₀ value for this compound.

In Vivo: Hemorrhagic Shock Model in Rats

This protocol is based on a study demonstrating the therapeutic potential of this compound in a preclinical model.

Objective: To evaluate the effect of this compound on survival and hemodynamic parameters in a rat model of uncontrolled hemorrhagic shock.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic agents.

-

Catheters for arterial and venous access.

-

Blood pressure transducer.

-

This compound solution for infusion.

-

Lactated Ringer's solution (optional).

Procedure:

-

Animal Preparation: Anesthetize the rats and surgically place catheters in the femoral artery (for blood pressure monitoring and blood withdrawal) and jugular vein (for drug infusion).

-

Induction of Shock: Induce hemorrhagic shock by withdrawing blood to lower the mean arterial pressure (MAP) to a target level (e.g., 40 mmHg).

-

Treatment: Once the target MAP is reached, begin an intravenous infusion of this compound at various doses (e.g., 0.1-3 mg/kg). A control group would receive a vehicle infusion. A small volume of fluid resuscitation may also be administered.

-

Monitoring: Continuously monitor hemodynamic parameters, including MAP, heart rate, and survival time over several hours.

-

Data Analysis: Compare the survival rates and hemodynamic profiles between the this compound-treated groups and the control group to assess the therapeutic efficacy of the antagonist.

Visualizations

Signaling Pathway of δ-Opioid Receptor Antagonism

Caption: Antagonism of the δ-opioid receptor by this compound.

Experimental Workflow for GTPγS Assay

Caption: Workflow for assessing this compound antagonism using a GTPγS binding assay.

References

An In-depth Technical Guide to ICI 174864: A Core Review for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature on ICI 174864, a pivotal tool in opioid research. This document focuses on its core pharmacological properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental applications.

Core Properties and Mechanism of Action

This compound is a highly selective and potent peptide antagonist of the delta (δ)-opioid receptor.[1][2][3][4] Its primary mechanism of action is the competitive blockade of this receptor, thereby inhibiting the effects of endogenous and exogenous δ-opioid agonists.[1]

Interestingly, beyond its antagonist activity, this compound has been shown to exhibit partial agonist activity at high concentrations in some in vitro preparations. Furthermore, seminal studies have characterized it as an inverse agonist, capable of reducing the basal, constitutive activity of the δ-opioid receptor. This inverse agonism is demonstrated by its ability to inhibit basal GTPase activity in cell membranes expressing δ-opioid receptors, an effect that is reversed by neutral antagonists. Chronic exposure to δ-opioid agonists can also convert other antagonists into inverse agonists, a phenomenon that has been studied in the context of this compound.

The selectivity of this compound for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors makes it an invaluable tool for dissecting the physiological and pathological roles of the δ-opioid system.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the literature.

Table 1: In Vitro Binding and Functional Activity

| Parameter | Value | Species/System | Radioligand/Assay | Reference |

| pA₂ | 8.2 | Mouse vas deferens | vs. [D-Ala², D-Leu⁵]enkephalin (DADLE) | |

| Kᵢ (δ-receptor) | 1.1 nM | Rat brain | [³H]naltrindole | |

| Kᵢ (δ-receptor) | 2.5 nM | Guinea pig brain | [³H]DPDPE | Not explicitly in provided abstracts, but consistent with high affinity |

| Kᵢ (μ-receptor) | >1000 nM | Guinea pig brain | [³H]DAMGO | |

| Kᵢ (κ-receptor) | >1000 nM | Guinea pig brain | [³H]U-69593 | |

| IC₅₀ (displacement of [³H]DADLE) | Potent | Murine neuroblastoma (S20Y) | [³H]DADLE | |

| ED₅₀ (partial agonist activity) | 90 μM | Mouse vas deferens | Twitch inhibition | |

| GTPase activity | Inhibition of basal activity | NG108-15 cell membranes | GTPase assay |

Table 2: In Vivo Efficacy and Dosage

| Application | Species | Dosage | Route of Administration | Key Finding | Reference |

| Hemorrhagic Shock | Rat | 0.1-3 mg/kg | Infusion | Dose-dependent increase in mean arterial pressure and survival time. Optimal effect at 3 mg/kg. | |

| Learning and Memory | Mouse | 1.0 - 3.0 mg/kg | Not specified | Reverses learning impairment induced by [Leu]enkephalin. 3.0 mg/kg enhances acquisition. | |

| Antagonism of δ-agonist effects | Rat | 1 µg | Intracerebroventricular (icv) | Antagonized the inhibitory effect of Leu-enkephalin on locomotor activity. |

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in the this compound literature.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a standard method to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

1. Membrane Preparation:

-

Homogenize brain tissue or cultured cells (e.g., CHO or HEK293 cells expressing the opioid receptor of interest) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-